molecular formula C8H11BrN2O4S2 B580775 5-Bromo-n-(2-(methylsulfonyl)ethyl)pyridine-3-sulfonamide CAS No. 1305207-23-1

5-Bromo-n-(2-(methylsulfonyl)ethyl)pyridine-3-sulfonamide

Cat. No.: B580775
CAS No.: 1305207-23-1
M. Wt: 343.21
InChI Key: QCUUXRQYRQEHOP-UHFFFAOYSA-N
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Description

5-Bromo-n-(2-(methylsulfonyl)ethyl)pyridine-3-sulfonamide is a chemical compound with a complex structure that includes a bromine atom, a pyridine ring, and sulfonamide and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-n-(2-(methylsulfonyl)ethyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the bromination of pyridine derivatives The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of catalysts

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-n-(2-(methylsulfonyl)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

5-Bromo-n-(2-(methylsulfonyl)ethyl)pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-n-(2-(methylsulfonyl)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine atom and pyridine ring can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-n-ethylpyridine-3-sulfonamide: Similar structure but lacks the methylsulfonyl group.

    3-Bromo-5-(methylsulfonyl)pyridine: Similar structure but lacks the sulfonamide group.

Uniqueness

5-Bromo-n-(2-(methylsulfonyl)ethyl)pyridine-3-sulfonamide is unique due to the presence of both the sulfonamide and methylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a broader range of interactions and applications compared to similar compounds.

Properties

IUPAC Name

5-bromo-N-(2-methylsulfonylethyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O4S2/c1-16(12,13)3-2-11-17(14,15)8-4-7(9)5-10-6-8/h4-6,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUUXRQYRQEHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNS(=O)(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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